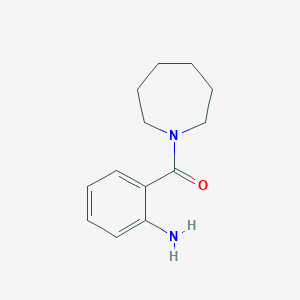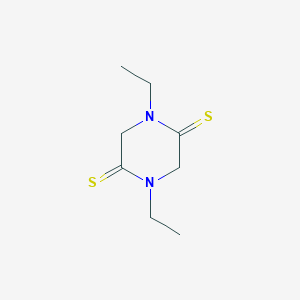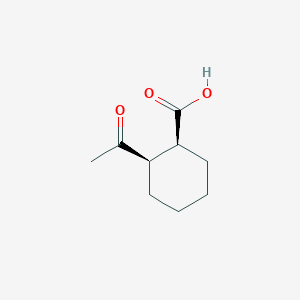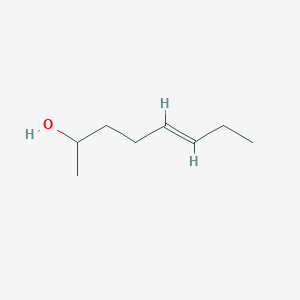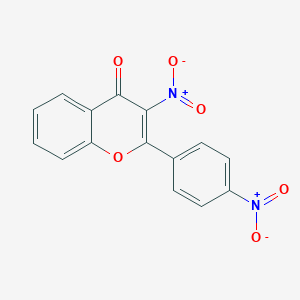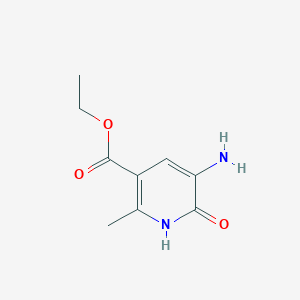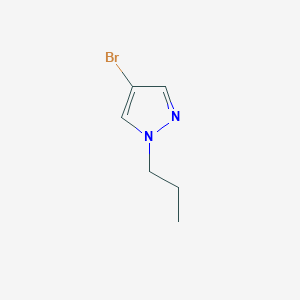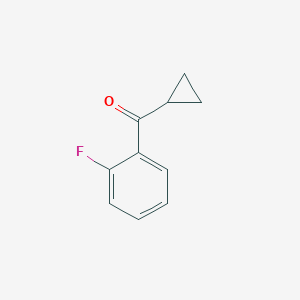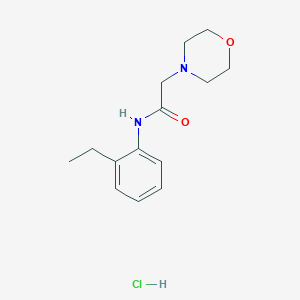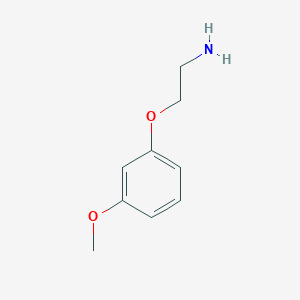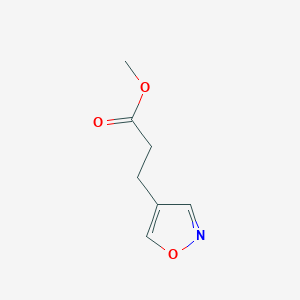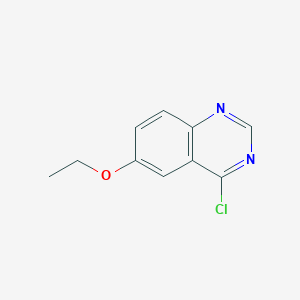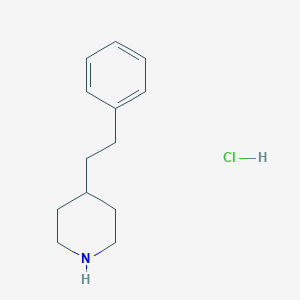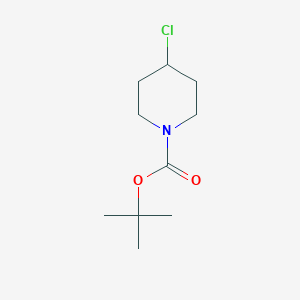
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil, commonly known as Boc-Glu(F)-Uracil, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. It is a prodrug of 5-fluorouracil, which is a widely used chemotherapeutic agent for the treatment of various types of cancer. Boc-Glu(F)-Uracil has been developed as a means to improve the efficacy and reduce the toxicity of 5-fluorouracil.
Mecanismo De Acción
Boc-Glu(F)-Uracil is activated in cancer cells by the enzyme carboxypeptidase G2, which cleaves the Boc group from the prodrug, releasing 5-fluorouracil. 5-fluorouracil is then converted into its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme required for DNA synthesis. This leads to cell cycle arrest and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
Boc-Glu(F)-Uracil has been shown to exhibit greater cytotoxicity towards cancer cells than 5-fluorouracil alone. This is due to its selective activation in cancer cells, which results in increased levels of FdUMP and greater inhibition of thymidylate synthase. Boc-Glu(F)-Uracil has also been shown to exhibit reduced toxicity towards normal cells, which is attributed to its selective activation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Glu(F)-Uracil has several advantages for use in lab experiments. It exhibits greater anti-tumor activity than 5-fluorouracil alone, making it a promising candidate for cancer therapy. It also exhibits reduced toxicity towards normal cells, which is important for minimizing side effects. However, the multi-step synthesis process required to produce Boc-Glu(F)-Uracil can be time-consuming and costly, which may limit its use in some lab settings.
Direcciones Futuras
Several future directions for research on Boc-Glu(F)-Uracil can be identified. One area of research could focus on optimizing the synthesis process to improve the yield and reduce the cost of production. Another area of research could focus on developing more efficient methods for the activation of Boc-Glu(F)-Uracil in cancer cells. Additionally, further studies could be conducted to investigate the potential applications of Boc-Glu(F)-Uracil in combination with other chemotherapeutic agents.
Métodos De Síntesis
Boc-Glu(F)-Uracil can be synthesized using a multi-step process involving the protection of the amino and carboxyl groups of glycine, followed by the coupling of the protected glycine derivative with 5-fluorouracil. The final product is obtained after deprotection of the Boc group.
Aplicaciones Científicas De Investigación
Boc-Glu(F)-Uracil has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated that Boc-Glu(F)-Uracil exhibits greater anti-tumor activity than 5-fluorouracil alone. This is attributed to the fact that Boc-Glu(F)-Uracil is selectively activated in cancer cells, leading to increased cytotoxicity.
Propiedades
Número CAS |
149439-92-9 |
|---|---|
Nombre del producto |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
Fórmula molecular |
C12H16FN3O6 |
Peso molecular |
317.27 g/mol |
Nombre IUPAC |
(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C12H16FN3O6/c1-12(2,3)22-11(20)14-4-8(17)21-6-16-5-7(13)9(18)15-10(16)19/h5H,4,6H2,1-3H3,(H,14,20)(H,15,18,19) |
Clave InChI |
YBMMLOWXLDQBNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
Otros números CAS |
149439-92-9 |
Sinónimos |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



